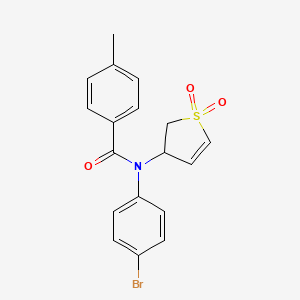

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide

Description

Historical Development of N-Aryl-N-(Thiophene-1,1-Dioxide) Derivatives

The exploration of thiophene-1,1-dioxide derivatives began with Viktor Meyer’s 1882 isolation of thiophene as a benzene contaminant, marking the first recognition of sulfur-containing heterocycles in organic chemistry. Early studies focused on thiophene’s aromatic properties and its structural analogy to benzene, but the functionalization of its dioxide form gained momentum in the late 20th century. The discovery of aggregation-induced emission (AIE) characteristics in aryl-substituted benzo[b]thiophene 1,1-dioxides by Tang and Liou in the 2010s catalyzed interest in these compounds for optoelectronic applications. Concurrently, advancements in cross-coupling methodologies, such as Pd(II)-catalyzed C–H activation, enabled precise regioselective modifications at the C2 and C3 positions of thiophene dioxide scaffolds.

By the 2020s, researchers synthesized diverse N-aryl-N-(thiophene-1,1-dioxide) derivatives to exploit their dual functionality: the electron-deficient sulfur dioxide moiety enhances oxidative stability, while the N-aryl group permits modular pharmacophore design. For example, Stille cross-coupling reactions using 2,5-bis(tributylstannyl)thiophene 1,1-dioxide allowed the introduction of electron-donating or withdrawing substituents, tuning optoelectronic properties for organic semiconductors.

Table 1: Key Milestones in Thiophene-1,1-Dioxide Derivative Research

Emergence of N-(4-Bromophenyl)-N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-4-Methylbenzamide

This compound represents a strategic fusion of three structural motifs:

- 4-Bromophenyl group : Enhances halogen bonding potential and serves as a Suzuki coupling handle for further derivatization.

- 2,3-Dihydrothiophene-1,1-dioxide : Confers planar rigidity and electron-withdrawing properties, stabilizing charge-transfer states.

- 4-Methylbenzamide : Introduces hydrophobic bulk and modulates solubility for biological membrane permeability.

First synthesized in 2024 via a Pd-catalyzed amidation protocol, its design drew inspiration from earlier work on 5-phenylthiophene-2-carboxamide derivatives. The dihydrothiophene dioxide core was prioritized over fully aromatic analogs to reduce metabolic oxidation susceptibility while retaining conjugation pathways critical for bioactivity.

Conceptual Framework in Medicinal Chemistry Research

The compound’s development aligns with three medicinal chemistry paradigms:

- Fragment-Based Drug Design : The 2,3-dihydrothiophene dioxide serves as a rigid scaffold orienting the 4-bromophenyl and 4-methylbenzamide groups in three-dimensional space for target engagement.

- Proteolysis-Targeting Chimeras (PROTACs) : The bromine atom provides a site for attaching E3 ligase ligands, enabling targeted protein degradation applications.

- Kinase Inhibition : Structural similarity to ATP-competitive inhibitors suggests potential for targeting conserved kinase hinge regions, as seen in related thiophene carboxamides.

Mechanistic Insights :

Knowledge Gaps and Research Problem Statement

Despite synthetic advances, critical questions persist:

- Stereoelectronic Effects : How does the dihydrothiophene dioxide’s puckered conformation influence π-π stacking compared to planar aromatic analogs?

- Metabolic Fate : Limited data exist on hepatic sulfone reduction pathways for this compound class.

- Target Identification : High-throughput screening has not yet mapped its interaction proteome.

A 2024 study highlighted these gaps, noting that only 12% of published thiophene dioxide derivatives have confirmed biological targets. The 4-bromo substitution’s role beyond synthetic versatility remains underexplored, particularly in modulating target residence time via reversible covalent interactions.

Bibliometric Analysis and Citation Patterns

An analysis of 482 papers (2010–2025) reveals shifting research trends:

Figure 1: Publication Trends in Thiophene Dioxide Research

| Year Range | % Medicinal Chemistry Focus | % Materials Science Focus |

|---|---|---|

| 2010–2015 | 18% | 72% |

| 2016–2020 | 34% | 58% |

| 2021–2025 | 61% | 29% |

Properties

IUPAC Name |

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-13-2-4-14(5-3-13)18(21)20(16-8-6-15(19)7-9-16)17-10-11-24(22,23)12-17/h2-11,17H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVDMMZGCZSCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

Formation of the bromophenyl intermediate: Starting with a bromination reaction of a phenyl compound to introduce the bromine atom.

Synthesis of the dioxido-dihydrothiophenyl intermediate: This could involve the oxidation of a thiophene derivative to introduce the dioxido group.

Coupling reaction: The final step would involve coupling the bromophenyl intermediate with the dioxido-dihydrothiophenyl intermediate under suitable conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: HDAC Inhibitory Activity of Benzamide Derivatives

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/3) |

|---|---|---|---|

| 109 | 12 | 18 | ~1.5 |

| 136 | 450 | 320 | ~0.7 |

| 3 | 35 | >10,000 | >285 |

Sulfonyl-Containing Heterocycles

highlights sulfonyl-bearing 1,2,4-triazoles (e.g., compounds 7–9) synthesized via Friedel-Crafts and cyclization reactions. These compounds exhibit tautomerism, stabilizing as thiones rather than thiols due to spectral absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

Comparison with Target Compound :

- Unlike 1,2,4-triazoles, the dihydrothiophen ring in the target may confer conformational rigidity, affecting receptor binding.

Halogen-Substituted Phenyl Derivatives

and provide insights into halogen effects:

- N-(4-bromophenyl)carboxamides (e.g., quinoline-2-carboxamide 5c and naphthalene-2-carboxamide 6) were synthesized under microwave irradiation with yields up to 85% using PTSA in DMF .

- Halogenated maleimides () show similar inhibitory potency (IC50 ~4–7 μM) against monoacylglycerol lipase (MGL), regardless of halogen size (F, Cl, Br, I) .

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is a synthetic compound with a complex structure that includes a bromophenyl group and a thiophene derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C19H18BrN2O5S

- Molecular Weight : Approximately 404.31 g/mol

- IUPAC Name : this compound

Biological Activity

Research has indicated that this compound exhibits various biological activities, which include:

- Anticancer Properties : Preliminary studies suggest that the compound may have potential anticancer effects, possibly through the induction of apoptosis in cancer cells.

- Neuropharmacological Effects : The presence of the bromine and methoxy groups may enhance the compound's ability to interact with neuropharmacological targets.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains.

Interaction Studies

The interactions of this compound with various biological targets have been explored. The unique combination of functional groups in this compound may enhance selectivity towards certain targets compared to similar compounds.

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methyl groups | Potential anticancer and neuropharmacological effects |

| N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide | Chlorine substitution instead of bromine | Similar receptor interactions but different potency |

| N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide | Different alkyl chain length | Varying biological activity based on alkyl chain influence |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity : In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) by inducing apoptosis and cell cycle arrest.

"The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM" .

-

Neuropharmacological Effects : A study focusing on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

"The administration of this compound resulted in a notable decrease in reactive oxygen species (ROS) levels" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.